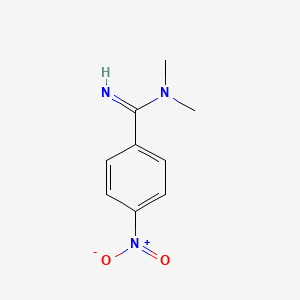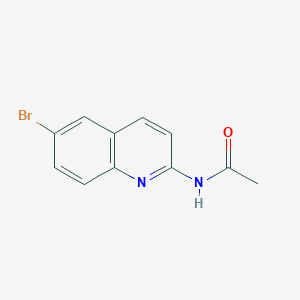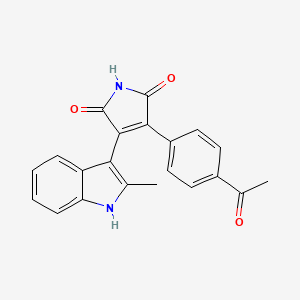
N,N-Dimethyl-4-nitrobenzene-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-nitrobenzamidine is an organic compound with the molecular formula C9H10N2O3 It is a derivative of benzamidine, characterized by the presence of a nitro group at the para position and two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethyl-4-nitrobenzamidine can be synthesized through several methods. One common approach involves the reaction of dimethylamine hydrochloride with 4-nitrobenzoic acid. The reaction typically occurs in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the amide bond .
Industrial Production Methods: In an industrial setting, the production of N,N-dimethyl-4-nitrobenzamidine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-4-nitrobenzamidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Reduction: N,N-Dimethyl-4-aminobenzamidine.
Substitution: Various substituted benzamidines depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl-4-nitrobenzamidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-nitrobenzamidine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing the natural substrate from accessing the site and thereby inhibiting the enzyme’s activity. The nitro group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
N,N-Dimethylbenzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
N,N-Dimethyl-4-aminobenzamidine: The reduced form of N,N-dimethyl-4-nitrobenzamidine, with different chemical properties and applications.
Uniqueness: N,N-Dimethyl-4-nitrobenzamidine is unique due to the presence of both the nitro group and the dimethylamino group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
67095-86-7 |
|---|---|
Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
N,N-dimethyl-4-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C9H11N3O2/c1-11(2)9(10)7-3-5-8(6-4-7)12(13)14/h3-6,10H,1-2H3 |
InChI Key |
WUYAIUBNESKSSY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=N)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(8-(2-Aminoethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13967757.png)










![N-[(2-amino-5-chloropyrimidin-4-yl)-[7-[4-(2-hydroxypropan-2-yl)pyridin-2-yl]-1-benzothiophen-2-yl]methyl]cyclopropanesulfonamide](/img/structure/B13967823.png)
![2-Benzyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13967831.png)

